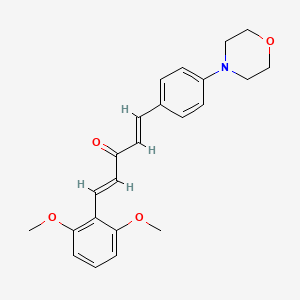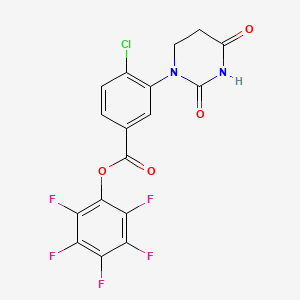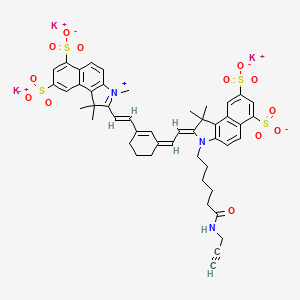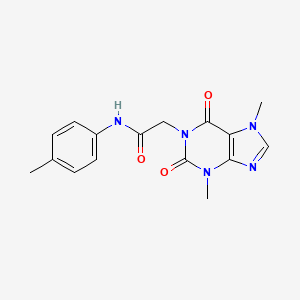
T-1-Pmpa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线及反应条件: T-1-Pmpa 的合成通常涉及 PMPA 与氯化剂反应以获得 PMPA-2Cl。 然后将该中间体与苯酚和 L-丙氨酸异丙酯在单锅法中反应以生成 this compound 。 反应条件温和,原料易得,使得该方法适用于工业生产 .
工业生产方法: this compound 的工业生产遵循一个简化的工艺,该工艺涉及更少的步骤和更低的成本。 合成中的关键转化是一种更加收敛的单步程序,这提高了产率并减少了对问题试剂的需求 .
化学反应分析
反应类型: T-1-Pmpa 经历各种化学反应,包括氧化、还原和取代。这些反应对于修饰该化合物以增强其功效和稳定性至关重要。
常用试剂和条件: 涉及 this compound 的反应中常用的试剂包括氯化剂,如亚砜酰氯、磷酰氯和草酰氯 。反应通常在温和条件下进行,以确保高产率和纯度。
形成的主要产物: 涉及 this compound 的反应形成的主要产物是衍生物,它们保留了该化合物的核心结构,同时引入了增强其生物活性的官能团 .
科学研究应用
T-1-Pmpa 具有广泛的科学研究应用,特别是在化学、生物学和医学领域。在化学中,它被用作合成更复杂分子的构建块。 在生物学中,它作为 PSMA 的有效抑制剂,使其成为研究前列腺癌的宝贵工具 。 在医学中,正在探索 this compound 在靶向癌症治疗和分子成像中的潜在应用 .
作用机制
相似化合物的比较
属性
分子式 |
C16H17N5O3 |
|---|---|
分子量 |
327.34 g/mol |
IUPAC 名称 |
2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17N5O3/c1-10-4-6-11(7-5-10)18-12(22)8-21-15(23)13-14(17-9-19(13)2)20(3)16(21)24/h4-7,9H,8H2,1-3H3,(H,18,22) |
InChI 键 |
VLJCBQHKTQNXIM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(N=CN3C)N(C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


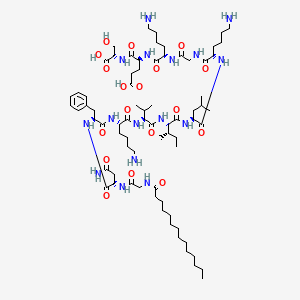
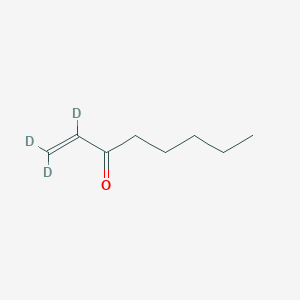
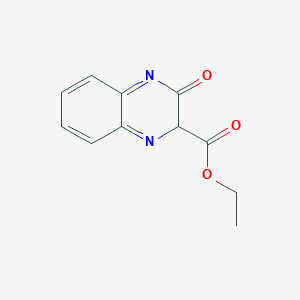
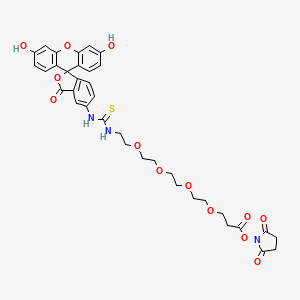
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)
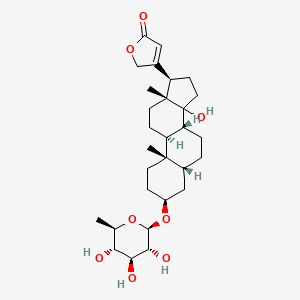
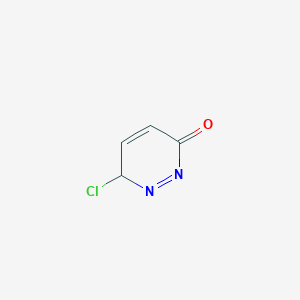
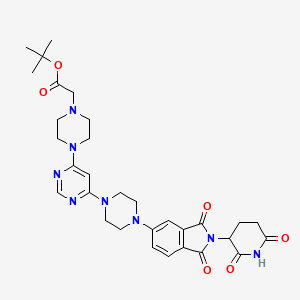
![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
